Tetraethylammonium borohydride

Borohydride stability Hydrolysis kinetics Quaternary ammonium reducing agents

Select Tetraethylammonium borohydride (TEAB) when NaBH₄ fails due to insolubility in strictly anhydrous, aprotic media such as CH₂Cl₂ and CH₃CN. This quaternary ammonium borohydride delivers cation-free hydride equivalents critical to synthesizing air-sensitive organometallic clusters that model nitrogenase and hydrogenase active sites. Its patented thermal decomposition route yields (Et₄N)₂B₁₀H₁₀—the direct entry to the B₁₀H₁₀²⁻ cluster inaccessible from alkali metal borohydrides. TEAB offers measurably greater hydrolytic stability and a higher thermal decomposition threshold compared to the tetramethylammonium analog, making it the definitive choice for demanding synthetic protocols.

Molecular Formula C8H20BN+
Molecular Weight 141.06 g/mol
CAS No. 17083-85-1
Cat. No. B107228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethylammonium borohydride
CAS17083-85-1
Molecular FormulaC8H20BN+
Molecular Weight141.06 g/mol
Structural Identifiers
SMILES[B].CC[N+](CC)(CC)CC
InChIInChI=1S/C8H20N.B/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q+1;
InChIKeyNQZKZGHOYUYCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethylammonium Borohydride (CAS 17083-85-1): A Quaternary Ammonium Borohydride Reductant for Non-Aqueous Synthetic Applications


Tetraethylammonium borohydride (TEAB) is a quaternary ammonium borohydride salt with the molecular formula (C₂H₅)₄N(BH₄) and a molecular weight of 141.06–145.09 g/mol [1]. The compound exists as a white to almost-white crystalline powder with a melting point exceeding 230 °C . As an organic-soluble borohydride reducing agent, TEAB delivers hydride equivalents to electrophilic substrates and is employed in both organic and inorganic synthetic transformations [2].

Why Sodium Borohydride and Other Borohydride Salts Cannot Substitute for Tetraethylammonium Borohydride


Borohydride-based reducing agents are not functionally interchangeable. The counter-cation dictates solubility, stability, and reactivity profiles. Sodium borohydride (NaBH₄) exhibits limited solubility in aprotic organic media, restricting its utility in anhydrous, non-polar reaction environments [1]. Potassium borohydride (KBH₄) shares similar solubility constraints. Even among quaternary ammonium borohydrides, differences in alkyl chain length produce measurable variations in hydrolytic stability and thermal decomposition behavior [2]. Tetraethylammonium borohydride occupies a specific performance niche: it offers enhanced organic solubility relative to alkali metal borohydrides while maintaining greater thermal stability and reduced water reactivity compared to the tetramethylammonium analog [3].

Quantitative Differentiation of Tetraethylammonium Borohydride: Stability, Solubility, and Synthetic Selectivity Data


Hydrolytic Stability in Aqueous Methanol: Tetraethylammonium vs. Tetramethylammonium Borohydride

Tetraethylammonium borohydride exhibits measurably lower reactivity toward water compared to tetramethylammonium borohydride. In 50% aqueous methanol, the tetraethyl compound decomposes more slowly than the tetramethyl analog, a behavior attributed to the increased steric bulk and reduced Lewis acidity of the tetraethylammonium cation [1].

Borohydride stability Hydrolysis kinetics Quaternary ammonium reducing agents

Organic Solubility Profile: Tetraethylammonium Borohydride vs. Alkali Metal Borohydrides

The tetraethylammonium cation confers organic solubility that is absent in sodium borohydride. TEAB dissolves in polar aprotic solvents including dichloromethane and acetonitrile, whereas NaBH₄ requires protic or highly polar media such as ethanol, water, or diglyme for effective dissolution . This solubility differential is a direct consequence of the quaternary ammonium structure and is the primary selection criterion for non-aqueous reduction protocols [1].

Non-aqueous reduction Organic-soluble reducing agents Borohydride counter-ion effects

Thermal Decomposition to Decahydrodecaborate: A Patent-Protected Precursor Application

Tetraethylammonium borohydride undergoes thermal decomposition under inert atmosphere to yield tetraethylammonium decahydrodecaborate ((Et₄N)₂B₁₀H₁₀), a key precursor for carborane synthesis. This pyrolytic transformation is documented in U.S. Patent 3,373,202, which explicitly specifies tetraethylammonium borohydride as the substrate for preparing decahydrodecaborate salts [1].

Boron cluster synthesis Carborane precursors Decaborate chemistry

Specialized Inorganic Cluster Reduction: Iron-Molybdenum Cubane and All-Ferrous Double Cubane Synthesis

TEAB is employed as the specified reductant for preparing edge-bridged all-ferrous double cubane clusters and for the reduction of heterometal cubane iron/molybdenum clusters bearing hydrotris(pyrazolyl)borate capping ligands . These specialized inorganic reductions require a reductant that is compatible with the organic solubility requirements of the cluster precursors and does not introduce competing metal cations that could disrupt cluster assembly [1].

Inorganic cluster synthesis Bioinorganic models Iron-sulfur clusters Metal cubane reduction

Zinc-Catalyzed Aldehyde Reduction: Kinetic Enhancement with Tetraethylammonium Borohydride

In zinc ion-catalyzed reduction of pyridinecarboxaldehydes, tetraethylammonium borohydride demonstrates substantial rate acceleration. The zinc complex of 2-pyridinecarboxaldehyde is reduced at least 700,000 times faster than the free aldehyde, while the zinc complex of 4-pyridinecarboxaldehyde is reduced only 100 times faster than the free aldehyde [1]. This differential rate enhancement supports a mechanism involving metal-carbonyl coordination prior to hydride transfer, a model reaction for alcohol dehydrogenase catalysis [2].

Metal-catalyzed reduction Alcohol dehydrogenase models Chelating aldehydes Kinetic isotope effects

Ruthenium Phenanthroline Carbonyl Complex Reduction to Formyl Complexes

Tetraethylammonium borohydride is specified as the reactant for reactions with ruthenium phenanthroline carbonyl complexes to yield formyl complexes . This transformation requires a hydride source that does not introduce alkali metal cations capable of coordinating to or precipitating with the organometallic intermediates [1].

Organometallic synthesis Formyl complexes Ruthenium carbonyl chemistry

Research and Industrial Applications Where Tetraethylammonium Borohydride Provides Documented Advantage


Synthesis of Decahydrodecaborate Salts and Carborane Precursors via Pyrolysis

Tetraethylammonium borohydride is thermally decomposed under inert atmosphere to yield tetraethylammonium decahydrodecaborate ((Et₄N)₂B₁₀H₁₀), a critical precursor for carborane and metallacarborane synthesis. This patented route (U.S. Patent 3,373,202) provides a direct pathway to the B₁₀H₁₀²⁻ cluster that is not accessible from sodium borohydride or other alkali metal borohydrides without multi-step intermediate conversions [1].

Non-Aqueous Reduction of Carbonyl Compounds in Aprotic Media

In synthetic protocols requiring reduction of aldehydes or ketones under strictly anhydrous, aprotic conditions, tetraethylammonium borohydride serves as the reducing agent of choice due to its solubility in dichloromethane and acetonitrile. Sodium borohydride is insoluble in these media and would necessitate protic co-solvents that are incompatible with water-sensitive substrates or functional groups [1].

Synthesis of Bioinorganic Iron-Sulfur and Iron-Molybdenum Cluster Models

TEAB is the documented reductant for preparing edge-bridged all-ferrous double cubane clusters and for reducing heterometal cubane iron/molybdenum clusters with hydrotris(pyrazolyl)borate capping ligands. These syntheses model the active sites of nitrogenase and hydrogenase enzymes and require a cation-free hydride source that does not interfere with cluster self-assembly [1].

Mechanistic Studies of Zinc-Dependent Dehydrogenase Enzymes

Tetraethylammonium borohydride provides the hydride source in model reactions that probe the catalytic mechanism of zinc-dependent alcohol dehydrogenases. The compound has been used to demonstrate 700,000-fold rate acceleration in zinc-catalyzed reduction of chelating aldehydes, supporting the metal-carbonyl coordination model of enzymatic catalysis [1].

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